3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride
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Overview
Description
3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O3·HCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The compound “3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride” is an isoxazole derivative. Isoxazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Given the structural features of isoxazole derivatives, they might interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by transition metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted isoxazole derivatives.
Scientific Research Applications
3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 3-(2-Aminopropan-2-yl)isoxazole-5-carboxylic acid and 3-(2-Aminopropan-2-yl)isoxazole-3-carboxylic acid .
Uniqueness
What sets 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with unique properties .
Properties
IUPAC Name |
3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLIKJOQABBKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC=C1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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